molecular formula C12H9BrN4O B12919857 6-(4-Bromophenoxy)-7-methyl-7h-purine CAS No. 5444-55-3

6-(4-Bromophenoxy)-7-methyl-7h-purine

Cat. No.: B12919857
CAS No.: 5444-55-3
M. Wt: 305.13 g/mol
InChI Key: BJACQJHXMYICDP-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)-7-methyl-7h-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The addition of a bromophenoxy group and a methyl group to the purine structure enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenoxy)-7-methyl-7h-purine typically involves the bromination of phenol to produce 4-bromophenol, which is then reacted with a purine derivative. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as anhydrous potassium carbonate. The reaction is carried out at controlled temperatures to ensure the desired product is obtained with high yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Bromophenoxy)-7-methyl-7h-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium carbonate in solvents like DMF (dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purines, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

6-(4-Bromophenoxy)-7-methyl-7h-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)-7-methyl-7h-purine involves its interaction with specific molecular targets and pathways. The bromophenoxy group enhances its ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-(4-Bromophenoxy)-7-methyl-7h-purine is unique due to its purine core, which is a fundamental structure in biochemistry. The addition of the bromophenoxy and methyl groups enhances its chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.

Properties

CAS No.

5444-55-3

Molecular Formula

C12H9BrN4O

Molecular Weight

305.13 g/mol

IUPAC Name

6-(4-bromophenoxy)-7-methylpurine

InChI

InChI=1S/C12H9BrN4O/c1-17-7-16-11-10(17)12(15-6-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3

InChI Key

BJACQJHXMYICDP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)OC3=CC=C(C=C3)Br

Origin of Product

United States

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